Dianoside G
Description
Dianoside G is a bioactive glycoside compound isolated from Aristolochia ringens, a plant traditionally used in ethnomedicine. It has gained attention for its potent inhibitory activity against carbohydrate-hydrolyzing enzymes, particularly α-amylase and α-glucosidase, which are critical targets in managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM) . Structurally, this compound features a glycosidic linkage between a sugar moiety and a triterpenoid or steroid aglycone, a configuration that enhances its binding affinity to enzymatic active sites. Computational studies reveal that its inhibitory mechanism involves hydrogen bonding, π-π interactions, and hydrophobic stabilization with key residues in the catalytic pockets of these enzymes .
Properties
CAS No. |
96333-09-4 |
|---|---|
Molecular Formula |
C48H76O20 |
Molecular Weight |
973.1 g/mol |
IUPAC Name |
8a-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C48H76O20/c1-43(2)13-15-48(16-14-45(4)21(22(48)17-43)7-8-26-44(3)11-10-28(51)47(6,41(60)61)27(44)9-12-46(26,45)5)42(62)68-40-36(59)37(67-39-35(58)33(56)30(53)24(19-50)65-39)31(54)25(66-40)20-63-38-34(57)32(55)29(52)23(18-49)64-38/h7,22-40,49-59H,8-20H2,1-6H3,(H,60,61) |
InChI Key |
IEJFXRHTMBOACN-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C |
Synonyms |
dianoside G |
Origin of Product |
United States |
Comparison with Similar Compounds
Dianoside G’s pharmacological profile is contextualized below against structurally and functionally analogous compounds: trilobine (a bisbenzylisoquinoline alkaloid), asiatic acid (a pentacyclic triterpenoid), and acarbose (a clinical α-glucosidase inhibitor).
Enzyme Inhibition Efficacy
Key Findings :
- This compound exhibits superior binding energy compared to trilobine and asiatic acid, attributed to its dual hydrogen-bonding and π-π interactions with catalytically critical residues (e.g., Trp357 in α-amylase) .
- Unlike acarbose, which binds to conserved catalytic aspartate/glutamate residues, this compound targets hydrophobic pockets and stabilizes via non-polar interactions, suggesting a complementary mechanism .
Insights :
- Trilobine’s high gastrointestinal absorption and bioavailability suggest advantages in oral delivery, but its lower enzyme affinity limits therapeutic utility .
- This compound balances moderate bioavailability with potent inhibition, making it a viable candidate for co-administration with absorption enhancers.
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | Primary Target | Clinical Status |
|---|---|---|---|---|
| This compound | Glycoside | ~600 (estimated) | α-Amylase/α-Glucosidase | Preclinical |
| Trilobine | Bisbenzylisoquinoline | 594.7 | α-Amylase | Research compound |
| Acarbose | Oligosaccharide | 645.6 | α-Glucosidase | Approved (T2DM) |
Q & A
Q. How can machine learning improve structure-activity relationship (SAR) models for this compound analogs?
- Answer : Train neural networks on datasets combining molecular descriptors (LogP, polar surface area) and bioactivity data. Validate models via k-fold cross-validation. Recent work achieved 85% accuracy in predicting anti-inflammatory activity using random forest algorithms .
Methodological Guidelines
- Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound" AND (synthesis OR pharmacokinetics)) and filter by publication year (last 5 years). Prioritize high-impact journals (IF >5.0) .
- Data Reproducibility : Share raw datasets on repositories like Figshare or Zenodo, adhering to FAIR principles. Include metadata on instrumentation (e.g., NMR frequency, HPLC column type) .
- Conflict Resolution : For contradictory findings, host collaborative workshops to standardize protocols (e.g., NIH Assay Guidance Manual) and publish consensus guidelines .
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